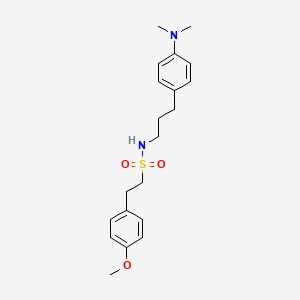
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The methoxy and dimethylamino groups could be introduced through various methods, such as nucleophilic aromatic substitution or reductive amination, depending on the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group is typically quite stable, but can be hydrolyzed under acidic or basic conditions. The methoxy group might undergo reactions such as demethylation, while the dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide, methoxy, and dimethylamino groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The research into the applications of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide and related compounds has shown promising results in photodynamic therapy (PDT). A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties. These properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicate the potential for use as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
Another aspect of scientific research on similar sulfonamide compounds focuses on their antibacterial properties. A series of new benzenesulfonamides was synthesized and tested for biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as very suitable inhibitors of this bacterial strain, indicating potential utility as therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Research on sulfonamides derived from 4-methoxyphenethylamine has explored their potential as therapeutic agents for Alzheimer’s disease. Specifically, these compounds have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. One compound exhibited inhibitory activity comparable to Neostigmine methylsulfate, a standard treatment, suggesting a promising direction for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Nematicidal Agents
Further studies have explored the controlled synthesis of N, N-dimethylarylsulfonamide derivatives, demonstrating potent nematicidal activity against Meloidogyne incongnita. Compounds with specific structural features showed remarkably low median lethal concentration values, indicating their potential as effective nematicidal agents (Chen et al., 2019).
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-22(2)19-10-6-17(7-11-19)5-4-15-21-26(23,24)16-14-18-8-12-20(25-3)13-9-18/h6-13,21H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNIHVYVQKGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)
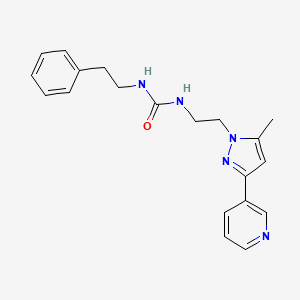
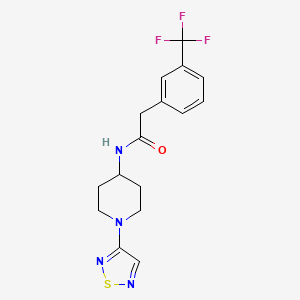
![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide](/img/structure/B2738431.png)

![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)
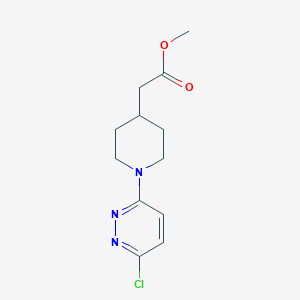
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
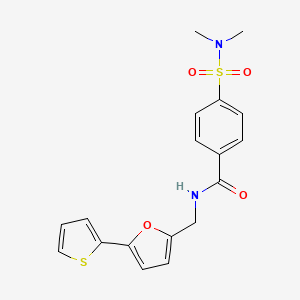
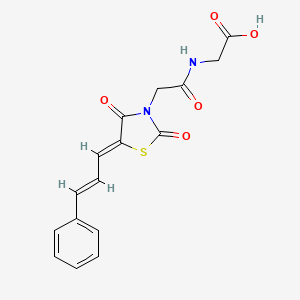
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)